[3H]dehydroepiandrosterone sulfate
Description
Significance of Endogenous Steroid Hormones in Physiological Systems
Endogenous steroid hormones are a class of lipids derived from cholesterol that are synthesized in glands such as the adrenal cortex, testes, and ovaries. britannica.com They are indispensable for a vast array of physiological processes, including the regulation of metabolism, inflammation, immune responses, salt and water balance, and the development of sexual characteristics. wikipedia.orgnumberanalytics.com These hormones exert their effects by binding to specific receptors within cells, which can be located in the cytoplasm or the nucleus, to modulate gene expression. wikipedia.orgglowm.com The production and function of steroid hormones are critical for maintaining homeostasis, and any dysregulation can be implicated in a variety of diseases, from endocrine disorders to cancer. numberanalytics.com
Steroid hormones are broadly categorized into glucocorticoids, mineralocorticoids, and sex steroids. numberanalytics.com Glucocorticoids, like cortisol, are key in managing stress and metabolism, while mineralocorticoids, such as aldosterone, regulate electrolyte balance and blood pressure. britannica.comnumberanalytics.com The sex steroids, which include androgens, estrogens, and progestogens, are fundamental for reproductive functions and the development of secondary sexual characteristics. numberanalytics.comnih.gov
Importance of Dehydroepiandrosterone (B1670201) Sulfate (B86663) as a Circulating Steroid
Dehydroepiandrosterone sulfate (DHEA-S) holds the distinction of being the most abundant circulating steroid hormone in the human body. droracle.aimedicalnewstoday.com Primarily synthesized in the adrenal glands from cholesterol, with smaller amounts produced by the gonads and the brain, DHEA-S functions as a crucial precursor to both male and female sex hormones. droracle.aimedicalnewstoday.comyourhormones.info Its sulfated form, DHEA-S, acts as a reservoir for dehydroepiandrosterone (DHEA), allowing it to have a longer half-life in the bloodstream compared to its unsulfated counterpart. droracle.airesearchgate.net
The body can convert DHEA-S into other hormones, such as androgens and estrogens, as needed. medicalnewstoday.com In women, DHEA-S is a significant source of estrogens, providing about 75% of these hormones before menopause and 100% after. yourhormones.info The physiological roles of DHEA-S are multifaceted, influencing immune function, brain health, and bone density. droracle.ai Although its exact mechanisms are still under investigation, it is known to exert its effects through conversion to other sex steroids, by acting as a neuromodulator, and potentially by interacting with its own cell membrane receptor. droracle.ai
Role of Radiolabeled Tracers in Steroid Biochemistry Research
Radiolabeled tracers, also known as radiotracers, are indispensable tools in the field of biochemistry for elucidating complex biological pathways. nih.gov These are molecules where one or more atoms have been replaced with a radioisotope. wikipedia.org This radioactive "label" allows researchers to track the molecule's journey through a biological system, providing insights into its absorption, distribution, metabolism, and excretion (ADME). openmedscience.com
The use of radioisotopes like tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C) has been fundamental in tracing the paths of biochemical reactions. wikipedia.org In steroid biochemistry, radiolabeled versions of hormones are used to study their metabolic fate, quantify their conversion into other active compounds, and identify the enzymes involved in these transformations. openmedscience.comtandfonline.com This methodology has been pivotal since the mid-20th century, evolving from simple paper chromatography to sophisticated imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govbritannica.com These techniques utilize radiotracers to visualize and quantify physiological processes in vivo, offering a window into the dynamic nature of steroid hormone action. britannica.com
Structure
3D Structure
Properties
Molecular Formula |
C19H27O5S- |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C19H28O5S/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18/h3,13-16H,4-11H2,1-2H3,(H,21,22,23)/p-1/t13-,14-,15-,16-,18-,19-/m0/s1 |
InChI Key |
CZWCKYRVOZZJNM-USOAJAOKSA-M |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C |
Origin of Product |
United States |
Metabolic Transformation of Dehydroepiandrosterone Sulfate
Conversion to Dehydroepiandrosterone (B1670201) as a Primary Metabolic Step
The initial and crucial step in the metabolism of DHEAS is its hydrolysis to dehydroepiandrosterone (DHEA). tandfonline.com This reaction is catalyzed by the enzyme steroid sulfatase (STS), which is present in numerous peripheral tissues. wikipedia.org This desulfation process is essential because DHEAS itself is hormonally inert, while DHEA serves as the precursor for the synthesis of active androgens and estrogens. cambridge.orgwikipedia.org The conversion of DHEAS back to DHEA allows for the local, or "intracrine," production of sex steroids within target cells. cambridge.org While DHEA can be sulfated back to DHEAS by sulfotransferase enzymes, particularly SULT2A1, the conversion of DHEAS to DHEA is a key gateway for its biological activity. wikipedia.org However, some studies have challenged the concept of free interconversion, suggesting a lack of significant hepatic conversion of DHEAS to DHEA in vivo. oup.comnih.gov
Subsequent Conversion to Androgens (e.g., Androstenedione (B190577), Testosterone)
Following its conversion from DHEAS, DHEA can be metabolized into various androgens. A key enzyme in this pathway is 3β-hydroxysteroid dehydrogenase (3β-HSD), which converts DHEA to androstenedione. cambridge.orgnih.gov Androstenedione is a pivotal intermediate that can then be converted to testosterone (B1683101) by the action of 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes. cambridge.org Testosterone itself can be further metabolized to the more potent androgen, dihydrotestosterone (B1667394) (DHT). The conversion of DHEA to these androgens occurs in various peripheral tissues, including the skin. nih.gov In fact, it is estimated that a significant portion of the androgen pool in older men originates from the peripheral conversion of adrenal steroids like DHEA. cambridge.org Studies have shown that the administration of DHEA leads to increased circulating levels of androstenedione and testosterone. tandfonline.com
Subsequent Conversion to Estrogens (e.g., Estrone (B1671321), Estradiol)
In addition to its conversion to androgens, DHEA is a significant precursor for the synthesis of estrogens. The androstenedione formed from DHEA can be converted to estrone by the enzyme aromatase (CYP19A1). cambridge.orgwikipedia.org Estrone can then be converted to the more potent estrogen, estradiol (B170435), by 17β-HSD. cambridge.orgwikipedia.org This peripheral conversion of DHEA to estrogens is particularly important in postmenopausal women, where it is the primary source of estrogen production. cambridge.org Studies in breast cancer cell lines (MCF-7) have demonstrated the conversion of DHEAS at physiological concentrations into estrone and estradiol. nih.gov Furthermore, in vivo studies in non-pregnant women have shown that intravenous administration of DHEAS can lead to an increase in plasma levels of estrone and estradiol. tandfonline.comthieme-connect.com
Conjugation Pathways of Dehydroepiandrosterone and Its Metabolites (e.g., Glucuronidation)
After their formation, DHEA and its various metabolites can undergo conjugation reactions, which generally increase their water solubility and facilitate their excretion. A primary conjugation pathway is glucuronidation, where a glucuronic acid moiety is attached to the steroid molecule. Studies involving the administration of [3H]DHEAS have shown the presence of urinary ³H-glucuronides, indicating that desulfation and subsequent glucuronidation of DHEA and its metabolites occur. nih.gov Metabolites of DHEA, such as androsterone, can also be conjugated. nih.gov Similarly, estrogens derived from DHEA, like estrone, are excreted in the urine as conjugates, including estrone glucuronide. wikipedia.org
Tissue-Specific Metabolic Profiles of Dehydroepiandrosterone Sulfate (B86663)
The metabolism of DHEAS and its subsequent conversion to active steroids is highly tissue-specific, a concept known as "intracrinology". cambridge.org The expression and activity of the necessary enzymes, such as steroid sulfatase, 3β-HSD, 17β-HSD, and aromatase, vary significantly between different tissues, leading to distinct metabolic profiles.
Adipose Tissue: Adipose tissue actively takes up DHEA and is a significant site for its conversion to androgens and estrogens. nih.gov The effects of DHEA on adipokine expression are depot-specific, with visceral fat showing a notable response. nih.gov
Skin: Genital skin has been shown to metabolize DHEA into androgens such as androstenedione and dihydrotestosterone. nih.gov This local production of androgens is responsible for androgenic effects like hair growth. wikipedia.org
Liver: The liver is a major site for the hydroxylation of DHEA, forming metabolites like 7α-hydroxy-DHEA. wikipedia.org It is also involved in the conjugation of DHEA and its metabolites. wikipedia.org However, the extent of hepatic conversion of DHEAS back to DHEA is a subject of debate. oup.comnih.gov
Prostate: The prostate gland is a key site for the conversion of DHEA to androgens, which can influence prostate physiology. nih.gov It is also a site of 7α-hydroxylation of DHEA by the enzyme CYP7B1. wikipedia.org
Breast Tissue: In breast cancer cells, DHEAS can be metabolized to estrogens like estrone and estradiol, which can stimulate cell growth. nih.gov
Placenta: During pregnancy, the placenta is a highly active site for the conversion of fetal-derived DHEAS into estrogens, particularly estriol. wikipedia.org
Ovaries: DHEAS can enter the ovarian follicle and serve as a precursor for ovarian testosterone production. nih.gov
This tissue-specific metabolism allows for the localized action of steroid hormones derived from the circulating reservoir of DHEAS, tailoring the hormonal environment to the specific needs of different tissues.
Mechanisms of Action and Receptor Interactions of Dehydroepiandrosterone Sulfate
Direct Ligand Binding to Nuclear Receptors
DHEA and its metabolites can directly bind to several nuclear receptors, although often with lower affinity than the receptors' primary ligands. nih.gov This interaction allows them to modulate gene transcription and influence various physiological processes. nih.gov
Dehydroepiandrosterone (B1670201) and its metabolites have been identified as activators of the Pregnane X Receptor (PXR), a nuclear receptor known for regulating the expression of genes involved in the metabolism and detoxification of foreign compounds and endogenous substances. nih.govnih.gov Studies have shown that DHEA, along with its metabolites like androst-5-ene-3β,17β-diol (ADIOL) and androst-5-ene-3,17-dione, can activate PXR. nih.gov However, they are considered relatively weak activators, requiring concentrations in the micromolar range (50-100 μM) for maximal induction of a PXR-responsive reporter gene. nih.gov
Research has also revealed species-specific differences in PXR activation. For instance, ADIOL is a more effective activator of murine PXR than human PXR. nih.gov In contrast, androstenedione (B190577) is a better activator of human PXR compared to DHEA. nih.gov The activation of PXR by DHEA is believed to be the mechanism behind the induction of certain cytochrome P450 enzymes, such as CYP3A. nih.gov
Table 1: Activation of Human and Rodent PXR by DHEA and its Metabolites
| Compound | Receptor | EC50 (μM) | Reference |
|---|---|---|---|
| DHEA | Human PXR | 70 | nih.gov |
| DHEA | Rodent PXR | 20 | nih.gov |
| Androstenedione (ADIONE) | Human PXR | 25 | nih.gov |
| Androstenedione (ADIONE) | Rodent PXR | 70 | nih.gov |
| Androst-5-ene-3β,17β-diol (ADIOL) | Rodent PXR | 25 | nih.gov |
DHEA and DHEA-S can directly bind to and activate both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), although their binding affinity is significantly lower than that of the primary ligand, estradiol (B170435). nih.gov The effects of DHEA are often mediated through its conversion to more potent estrogens in peripheral tissues. oup.com
In laboratory studies using transiently transfected cells, DHEA, DHEA-S, and androstenediol were shown to activate ERα. nih.govnih.govresearchgate.net In cells transfected with ERβ, DHEA, androstenedione, androstenediol, and 7-oxo DHEA stimulated reporter gene activity. nih.govnih.govresearchgate.net While DHEA itself may not compete with 17β-estradiol for binding, its metabolites do, demonstrating a direct interaction with the estrogen receptors. nih.govnih.gov These interactions lead to the modulation of estrogen-regulated genes. nih.govnih.govresearchgate.net The binding affinities (Kd) for DHEA have been reported to be approximately 1.1-1.2 µM for ERα and 0.5 µM for ERβ. nih.govbioscientifica.com
Table 2: Binding Affinities of DHEA for Estrogen Receptors
| Receptor | Binding Affinity (Kd) | Reference |
|---|---|---|
| Estrogen Receptor α (ERα) | ~1.1 - 1.2 µM | nih.gov |
| Estrogen Receptor β (ERβ) | ~0.5 µM | nih.gov |
DHEA can exert androgenic effects, which are largely attributed to its conversion to more potent androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). biosynth.com However, research has also demonstrated that DHEA can directly bind to and activate the androgen receptor (AR), independent of its metabolic conversion. biosynth.comresearchgate.net
DHEA-S is known to induce a peroxisome proliferative response in the liver, a process that is mediated by the Peroxisome Proliferator-Activated Receptor alpha (PPARα). nih.govpsu.edu Interestingly, while DHEA-S and its metabolites are inactive in directly mediating the trans-activation of PPARα in cell-based transfection assays, studies using PPARα-deficient mice have demonstrated that this receptor is essential for the DHEA-S-stimulated induction of peroxisomal genes in a whole-animal context. nih.govpsu.edu This suggests that DHEA-S, or one of its metabolites, acts as an important endogenous regulator of liver peroxisomal enzyme expression through a PPARα-dependent pathway. nih.govpsu.edu Some research suggests DHEA activates PPARα through an indirect mechanism involving dephosphorylation of the receptor. nih.govnih.gov
Interactions with Membrane-Associated Receptors
In addition to interacting with nuclear receptors, DHEA and DHEA-S can initiate rapid, non-genomic effects by binding to receptors located on the cell membrane. nih.gov
DHEA and DHEA-S have been shown to interact directly with G-protein-coupled receptors (GPCRs) on the cell surface. nih.govbiosynth.com This binding can initiate rapid intracellular signaling cascades without the need for conversion to other steroids or interaction with nuclear receptors. biosynth.com
Specific DHEA-binding GPCRs have been identified in endothelial cells. nih.govnih.gov Activation of these receptors leads to downstream effects, including the activation of kinases like c-Src and Erk1/2. biosynth.com Furthermore, DHEA has been shown to activate the G-protein-coupled estrogen receptor (GPER) in human hepatocellular carcinoma cells, leading to an increase in microRNA-21 transcription. nih.gov DHEA-S has also been shown to stimulate GTPγS binding to synaptic membranes, an effect that is blocked by a sigma-receptor antagonist, suggesting a link between GPCRs and other membrane-associated receptors. nih.gov
TRKA and p75NTR Receptor Binding
Recent studies have revealed that DHEA directly interacts with the nerve growth factor (NGF) receptors, Tropomyosin receptor kinase A (TrkA) and the p75 neurotrophin receptor (p75NTR), functioning as a neurotrophic factor. nih.govbohrium.com Binding assays using radiolabeled DHEA ([³H]-DHEA) on membranes from cells engineered to express these receptors have demonstrated high-affinity binding.
The anti-apoptotic effects of DHEA have been shown to be reversible by using siRNA to silence TrkA or by applying a specific TrkA inhibitor. nih.govbohrium.com Saturation binding experiments with [³H]-DHEA on membranes from HEK293 cells transfected with TrkA or p75NTR cDNA showed specific binding. nih.gov Scatchard analysis of these binding assays determined the dissociation constants (Kd). nih.govplos.org Furthermore, DHEA has been shown to induce the phosphorylation of TrkA and activate downstream signaling pathways, including Shc, Akt, and ERK1/2 kinases. nih.govbohrium.com It also promotes the interaction of p75NTR with its effector proteins such as TRAF6, RIP2, and RhoGDI, which are involved in regulating neuronal cell apoptosis. nih.govplos.org This dual interaction with both pro-survival TrkA and pro-death p75NTR suggests that the ultimate effect of DHEA on cell fate may depend on the balance of signaling through these two receptors. plos.org
| Receptor | Dissociation Constant (Kd) | Cell Line |
|---|---|---|
| TrkA | 7.4 ± 1.75 nM | HEK293 |
| p75NTR | 5.6 ± 0.55 nM | HEK293 |
Insulin-like Growth Factor 1 (IGF-1) Receptor Signaling
The relationship between DHEAS and Insulin-like Growth Factor 1 (IGF-1) has been a subject of clinical investigation, particularly in the context of aging and metabolic conditions. Studies have identified a significant positive correlation between the circulating levels of DHEAS and IGF-1. nih.govnih.gov In a study of obese women, a strong positive relationship was observed between DHEAS and IGF-1, which remained significant even after adjusting for variables like age, body mass index (BMI), and insulin (B600854) levels. nih.gov This suggests that IGF-1 may have an independent influence on the circulating concentrations of DHEAS. nih.gov
Animal studies have also indicated that DHEA administration can lead to an increase in IGF-1 levels, which in turn stimulates osteoblast activity and bone formation. researchgate.net A meta-analysis of randomized controlled trials concluded that DHEA supplementation can significantly increase serum IGF-1 levels. researchgate.net While these findings point to a strong physiological link and potential modulation of DHEAS levels by IGF-1 signaling, direct binding of DHEAS to the IGF-1 receptor has not been the primary mechanism described. The interplay appears to be more systemic, involving mutual regulation of their circulating levels.
Neurosteroid Modulation of Ion Channel Receptors
γ-Aminobutyric Acid Type A (GABA-A) Receptor Antagonism
DHEAS is well-characterized as a negative allosteric modulator, or antagonist, of the γ-Aminobutyric Acid Type A (GABA-A) receptor. nih.govresearchgate.net This interaction is non-competitive, meaning DHEAS does not bind to the same site as the primary agonist, GABA. The antagonistic effect of DHEAS at the GABA-A receptor complex contributes to its excitatory properties in the brain. researchgate.net
The sensitivity of GABA-A receptors to DHEAS can vary significantly in different regions of the central nervous system. For instance, patch-clamp studies on the rat pituitary gland have revealed differences in DHEAS blockade between the posterior and intermediate lobes. nih.gov In the intermediate lobe, both nanomolar and micromolar sensitivities to DHEAS were observed, whereas in the posterior pituitary, the blockade was primarily associated with a micromolar affinity site. nih.gov This regional diversity in receptor sensitivity suggests that DHEAS can selectively regulate different peptidergic systems. nih.gov
| Action | Receptor | Mechanism | Observed Dissociation Constants |
|---|---|---|---|
| Antagonism | GABA-A | Negative Allosteric Modulation | Nanomolar and micromolar ranges, depending on pituitary region |
N-methyl-D-aspartate (NMDA) Receptor Allosteric Modulation
DHEAS has been shown to positively modulate the function of the N-methyl-D-aspartate (NMDA) receptor, an ion channel crucial for synaptic plasticity, learning, and memory. nih.govnih.gov Studies indicate that DHEAS can enhance NMDA receptor activity. nih.govumn.edu For example, spinally administered DHEAS was found to potentiate NMDA-induced spontaneous pain behaviors in mice. nih.gov
The mechanism of this modulation is allosteric. Research focusing on the NR2B subunit of the NMDA receptor has shown that DHEAS, at physiological concentrations, alters the binding of the NR2B-specific antagonist ifenprodil, inducing a change from a one-site to a two-site binding fit without affecting the maximal binding capacity (Bmax) or dissociation constant (Kd). nih.gov This suggests that DHEAS induces a conformational change in the receptor. nih.gov The neuroprotective effects of DHEA and DHEAS against glutamate-induced neurotoxicity are also linked to their modulation of NMDA receptors. nih.govpnas.org Interestingly, the enhancement of NMDA receptor function by DHEAS appears to be mediated, at least in part, by the sigma-1 receptor. nih.govumn.edu
| Effect | Mechanism | Mediator |
|---|---|---|
| Potentiation of NMDA-induced responses | Positive Allosteric Modulation | Sigma-1 Receptor |
| Increased phosphorylation of NR1 subunit | Activation of Protein Kinase C (PKC) and Protein Kinase A (PKA) | Sigma-1 Receptor |
| Neuroprotection against NMDA-related cytotoxicity | Direct modulation of Ca2+/NO signaling | Sigma-1 Receptor |
Sigma-1 (σ1) Receptor Agonism and Related Effects
DHEAS is a known agonist of the sigma-1 (σ1) receptor, a unique ligand-regulated molecular chaperone located primarily at the endoplasmic reticulum. nih.govnih.gov This interaction is pivotal to many of the neuroactive and neuroprotective effects of DHEAS. Activation of sigma-1 receptors by DHEAS has been shown to facilitate nociception and modulate NMDA receptor activity. nih.govumn.edu
The DHEAS-induced enhancement of NMDA-mediated pain perception is dependent on the activation of spinal sigma-1 receptors, leading to an increase in the phosphorylation of the NMDA receptor's NR1 subunit via Protein Kinase C (PKC) and Protein Kinase A (PKA). nih.govumn.edu This effect is blocked by sigma-1 receptor antagonists but not by GABA-A receptor agonists. nih.gov Furthermore, DHEAS, through sigma-1 receptor activation, can inhibit the release of glutamate (B1630785) evoked by serotonin (5-HT) in the prelimbic cortex. nih.gov The neuroprotective effects of DHEAS against NMDA-induced neurotoxicity may also be mediated through the sigma-1 receptor. nih.gov Agonism at this receptor is also implicated in the antidepressant-like effects of DHEA, which have been associated with increased neurogenesis in the hippocampus. semanticscholar.org
| Effect | Downstream Consequence | Reference |
|---|---|---|
| Enhancement of NMDA receptor activity | Increased nociception, pNR1 expression | nih.govumn.edu |
| Inhibition of 5-HT-evoked glutamate release | Inhibition of 5-HT3 receptors | nih.gov |
| Neuroprotection | Reduced NMDA-induced neurotoxicity | nih.govmdpi.com |
| Antidepressant-like effects | Enhanced hippocampal neurogenesis | semanticscholar.org |
Acute Cellular Signaling Pathways Triggered by Dehydroepiandrosterone and Dehydroepiandrosterone Sulfate (B86663)
Beyond direct receptor binding, DHEA and DHEAS can trigger acute cellular signaling pathways, often initiated at the cell membrane. bioscientifica.comresearchgate.net Evidence suggests that DHEA can bind to and activate specific G-protein-coupled receptors (GPCRs) in the plasma membrane of various cell types, including vascular endothelial cells. bioscientifica.com This binding can lead to the rapid activation of second messenger systems.
Key pathways activated by DHEA and DHEAS include the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. nih.goversnet.org For instance, DHEA has been shown to inhibit vascular smooth muscle cell proliferation by blocking the Akt/GSK3β signaling axis. bioscientifica.com In contrast, stimulation of the sigma-1 receptor by DHEA can activate the Akt-eNOS signaling pathway, which is considered vasculoprotective. nih.gov DHEA has also been reported to inhibit voltage-dependent T-type Ca2+ channels through a Gi protein-dependent pathway. nih.gov These rapid, non-genomic actions highlight the versatility of DHEA and DHEAS as signaling molecules that can quickly modulate cellular function independently of their conversion to other steroid hormones.
| Pathway | Effect | Reference |
|---|---|---|
| MAPK/ERK | Activation | nih.gov |
| PI3K/Akt | Modulation (inhibition or activation depending on context) | nih.govbioscientifica.com |
| G-protein-coupled receptors (GPCRs) | Activation | bioscientifica.com |
| Voltage-gated T-type Ca2+ channels | Inhibition | nih.gov |
Mentioned Compounds
| Compound Name |
|---|
| [3H]dehydroepiandrosterone sulfate |
| Dehydroepiandrosterone (DHEA) |
| Dehydroepiandrosterone sulfate (DHEAS) |
| γ-Aminobutyric Acid (GABA) |
| N-methyl-D-aspartate (NMDA) |
| Ifenprodil |
| Serotonin (5-HT) |
| Glutamate |
| Insulin |
| Testosterone |
| Estradiol |
| Androstenedione |
Activation of Protein Kinases (e.g., pSRC, MAPK, PKC, AKT, PKA)
Dehydroepiandrosterone sulfate has been shown to initiate intracellular signaling cascades through the activation of several key protein kinases. This activation occurs without the need for desulfation into Dehydroepiandrosterone (DHEA), indicating a direct action of the sulfated steroid.
Research on a spermatogenic cell line demonstrated that DHEAS induces a time- and concentration-dependent phosphorylation of both the proto-oncogene tyrosine-protein kinase Src (c-Src) and the Mitogen-Activated Protein Kinases (MAPK) Erk1/2. nih.gov This activation of the MAPK/Erk pathway is a crucial step in transmitting signals from the cell surface to the nucleus to control gene expression. nih.govnih.gov
Furthermore, DHEAS has been identified as a direct activator of specific isoforms of Protein Kinase C (PKC). In a cell-free assay, DHEAS directly activated recombinant PKC-β. nih.gov Studies on human neutrophils confirmed this, showing that DHEAS treatment prompts the translocation of PKC-βI and PKC-βII from the cytosol to the cell membrane, a hallmark of their activation. nih.gov This activation leads to the phosphorylation of downstream targets, such as p47phox, a key component of the NADPH oxidase complex. nih.gov Notably, DHEAS did not activate other PKC isoenzymes like PKC-δ or PKC-ζ. nih.gov
Current research has not established a direct activation of Protein Kinase B (AKT) or Protein Kinase A (PKA) by DHEAS itself. Studies demonstrating the activation of these kinases have been linked to the non-sulfated form, DHEA. cambridge.orgnih.govmdpi.com
| Protein Kinase | Effect of DHEAS | Observed Outcome | Cell/System Studied |
|---|---|---|---|
| pSRC (c-Src) | Activation | Time- and concentration-dependent phosphorylation | Spermatogenic cell line (GC-2) nih.gov |
| MAPK (Erk1/2) | Activation | Time- and concentration-dependent phosphorylation | Spermatogenic cell line (GC-2) nih.gov, Sertoli cells (TM4) nih.gov |
| PKC (PKC-βI, PKC-βII) | Activation | Direct activation in cell-free assay; translocation from cytosol to membrane | Human neutrophils nih.gov |
| AKT | No direct effect observed | N/A | N/A |
| PKA | No direct effect observed | N/A | N/A |
Modulation of Second Messenger Systems (e.g., cAMP)
Second messengers are intracellular molecules that relay signals from receptors on the cell surface to target molecules inside the cell. Cyclic adenosine monophosphate (cAMP) is a critical second messenger involved in numerous physiological processes. However, the direct modulation of cAMP by DHEAS is not well-supported by current evidence.
In a study using the human adrenocortical carcinoma cell line SW-13, various agents that stimulated the production of DHEAS, such as angiotensin-II and noradrenalin, did so without an associated increase in cAMP production. nih.gov Conversely, direct stimulators of adenylate cyclase, the enzyme that produces cAMP, caused significant increases in cAMP levels without affecting steroid production. nih.gov This suggests that DHEAS production and cAMP signaling are not directly linked in this cell type. While its precursor DHEA has been shown to stimulate cAMP accumulation in some cell systems, this action is not attributed to DHEAS. nih.govresearchgate.net
Regulation of Transcription Factors (e.g., NF-κB, CREB)
DHEAS exerts significant influence over cellular function by modulating the activity of key transcription factors, which are proteins that control the rate of transcription of genetic information from DNA to messenger RNA.
Nuclear Factor-kappaB (NF-κB): DHEAS has demonstrated potent anti-inflammatory effects through its inhibition of the NF-κB signaling pathway. nih.govnih.gov In human hepatocyte and aortic endothelial cells, DHEAS was shown to inhibit NF-κB-dependent transcription induced by the pro-inflammatory cytokine TNF-α in a dose-dependent manner. nih.govnih.gov The inhibitory effect of DHEAS was more pronounced than that of its non-sulfated counterpart, DHEA. nih.gov The mechanism for this inhibition involves DHEAS increasing the protein levels of IκB-α, an inhibitor protein that binds to NF-κB and keeps it sequestered in the cytoplasm, thereby preventing its activation and translocation to the nucleus. nih.gov
Cyclic AMP-Responsive Element Binding Protein (CREB): In contrast to its inhibitory effect on NF-κB, DHEAS activates CREB. In a spermatogenic cell line, DHEAS treatment led to the phosphorylation and activation of CREB and the related Activating Transcription Factor-1 (ATF-1). nih.gov This activation is a downstream consequence of the DHEAS-induced phosphorylation of c-Src and Erk1/2, indicating a complete signaling pathway from the cell surface to the nucleus. nih.govnih.gov This action proceeds without the conversion of DHEAS to DHEA, suggesting it is mediated by a specific membrane-bound receptor. nih.gov
| Transcription Factor | Effect of DHEAS | Mechanism/Outcome | Cell/System Studied |
|---|---|---|---|
| NF-κB | Inhibition | Inhibits TNF-α-induced transcription; increases protein levels of the inhibitor IκB-α | Human hepatocytes (HuH7) nih.gov, Human aortic endothelial cells nih.gov |
| CREB | Activation | Induces phosphorylation via a c-Src/Erk1/2 signaling cascade | Spermatogenic cell line (GC-2) nih.gov, Sertoli cells (TM4) nih.gov |
Enzyme Modulation and Gene Induction Effects
The biological activity and availability of DHEAS are tightly controlled by specific enzymes, and DHEAS itself can induce the expression of particular genes, leading to significant physiological outcomes.
Enzyme Modulation: The levels of DHEAS are principally regulated by two key enzymes. Dehydroepiandrosterone sulfotransferase (SULT2A1) is responsible for the sulfonation of DHEA to form DHEAS. oup.com The activity of SULT2A1 is dependent on the availability of a sulfate donor, 3′-phosphoadenosine 5′-phosphosulfate (PAPS), which is synthesized by the enzyme PAPSS2. oup.com The reverse reaction, the desulfation of DHEAS back to DHEA, is catalyzed by steroid sulfatase (STS). oup.com Genetic variations, particularly single nucleotide polymorphisms (SNPs) in the SULT2A1 gene, have been found to be associated with circulating DHEAS levels, highlighting the importance of this enzyme in regulating DHEAS homeostasis. oup.comoup.comnih.gov
Gene Induction: DHEAS has been shown to directly induce the expression of specific genes. In Sertoli cells, DHEAS treatment stimulates the expression of the tight junction proteins claudin-3 and claudin-5. nih.govnih.gov This gene induction is a result of the signaling cascade involving the activation of Erk1/2 and the transcription factors CREB and ATF-1. nih.gov The increased expression of these claudins enhances the formation of tight junctions, which are critical for establishing the blood-testis barrier. nih.govplos.org Additionally, research has indicated that the peroxisome proliferator-activated receptor alpha (PPARα) is a necessary component for gene induction by DHEA sulfate in rodent models. nih.gov
Biochemical and Physiological Roles in Cellular and Animal Models
Neurobiological Effects in In Vitro and Animal Models
[3H]dehydroepiandrosterone sulfate (B86663) exerts a wide range of effects on the nervous system, influencing everything from the fundamental electrical properties of neurons to complex behaviors. These effects are often mediated through its interactions with various neurotransmitter receptors and signaling pathways.
Neuronal Excitability and Synaptic Transmission Modulation
DHEAS has been shown to be a significant modulator of neuronal excitability and synaptic transmission, particularly in the hippocampus, a brain region critical for learning and memory. In vitro studies using hippocampal slice preparations from rats have demonstrated that DHEAS can increase the excitability of CA1 neurons in response to synaptic stimulation. dergipark.org.tr This is achieved, in part, by increasing the amplitudes of excitatory postsynaptic potentials (EPSPs). dergipark.org.tr The enhancement of EPSPs is a result of both a direct potentiation of excitatory transmission and an inhibition of fast inhibitory postsynaptic potentials (IPSPs). dergipark.org.tr
| Model System | Observation | Finding | Reference |
|---|---|---|---|
| Rat Hippocampal Slices (CA1) | Neuronal Excitability | Increased excitability of CA1 neurons in response to Schaffer collateral stimulation. | dergipark.org.tr |
| Rat Hippocampal Slices (CA1) | Synaptic Potentials | Increased amplitudes of excitatory postsynaptic potentials (EPSPs). | dergipark.org.tr |
| Rat Hippocampal Slices (CA1) | Inhibitory Potentials | Inhibition of fast inhibitory postsynaptic potentials (IPSPs) with no significant effect on slow IPSPs. | dergipark.org.tr |
| Rat Hippocampus (in vivo) | Neuronal Firing Rate | Marked increase in the spontaneous firing rate of dentate hilar interneurons (256%), CA1 pyramidal cells (95%), and CA1 oriens/alveus interneurons (179%). | tandfonline.com |
| Rat Hippocampus (in vivo) | Neuronal Synchronization | Synchronized neuronal firing to hippocampal theta rhythm. | tandfonline.com |
Neuroprotection and Neuronal Plasticity Studies
DHEAS has demonstrated significant neuroprotective properties in various experimental models of neurotoxicity and neurodegenerative diseases. In primary hippocampal cultures from rat embryos, pretreatment with DHEAS has been shown to protect neurons against the neurotoxic effects of glutamate (B1630785) agonists such as N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainic acid. nih.govnih.gov This neuroprotective effect is associated with the activation of transcription factors like NF-κB, which are involved in neuronal survival pathways. nih.gov
In a cellular model of Alzheimer's disease, DHEAS was found to counteract the decrease in neuronal viability caused by toxic amyloid-β (Aβ) oligomers. nih.govnih.gov This protective effect is mediated, at least in part, by influencing mitochondrial function and inhibiting apoptosis. nih.govnih.gov Specifically, DHEAS has been shown to counteract the Aβ-induced increase in the mRNA expression of pro-apoptotic genes like Bax and promote the expression of anti-apoptotic genes like Bcl2. nih.govnih.gov Furthermore, in an animal model of Alzheimer's disease (3xTg-AD mice), DHEAS treatment led to a significant reduction in the number of Aβ plaques in the motor cortex. nih.govnih.gov
Regarding neuronal plasticity, DHEAS has been shown to enhance hippocampal primed burst (PB) potentiation, an electrophysiological model of memory, in a dose-dependent manner. plos.org This suggests that DHEAS may facilitate the induction of neural plasticity, which is a fundamental process for learning and memory. plos.org
| Model System | Insult/Condition | Finding | Reference |
|---|---|---|---|
| Rat Primary Hippocampal Cultures | NMDA, AMPA, Kainic Acid Toxicity | Protected neurons against excitotoxicity. | nih.govnih.gov |
| Primary Mouse Neurons | Aβ42 Oligomer Toxicity | Counteracted the decrease in neuronal viability and significantly decreased apoptosis. | nih.govnih.govfrontiersin.org |
| Primary Mouse Neurons | Aβ42 Oligomer Toxicity | Counteracted the increase in mRNA expression of PI3K, Akt, and Bax, and the Bax/Bcl2 ratio. | frontiersin.orgoup.com |
| 3xTg-AD Mice | Alzheimer's Disease Pathology | Significantly lower number of Aβ plaques in the motor cortex 48 hours after treatment. | nih.govnih.gov |
| Rats (in vivo) | Electrophysiological Plasticity | Enhanced hippocampal primed burst (PB) potentiation at intermediate doses. | plos.org |
Modulation of Neurotransmitter Systems (e.g., Cholinergic, Dopaminergic, Serotoninergic)
DHEAS influences the activity of several key neurotransmitter systems in the brain. plos.org It has been shown to augment cholinergic function in animal models. wikipedia.org For instance, administration of DHEAS in rats increased the release of acetylcholine (B1216132) from hippocampal neurons. wikipedia.org This effect has behavioral relevance, as DHEAS was able to prevent memory impairment induced by the acetylcholine receptor antagonist, scopolamine, in mice. wikipedia.org This modulation of the cholinergic system appears to involve an interaction with σ1 receptors. wikipedia.org
DHEAS also interacts with the dopaminergic and serotoninergic systems. oup.com In European starlings, DHEA treatment was found to alter the dopaminergic regulation of undirected song, a social behavior. nih.gov Specifically, there was a positive correlation between singing behavior and the active form of tyrosine hydroxylase (the rate-limiting enzyme in dopamine (B1211576) synthesis) in DHEA-treated birds. nih.gov While the direct effects of [3H]dehydroepiandrosterone sulfate on these systems are still being fully elucidated, it is clear that DHEAS can have a modulatory role.
Impact on Cognitive Processes and Memory in Animal Models
Consistent with its effects on neuronal plasticity and neurotransmitter systems, DHEAS has been shown to enhance memory in various animal models and learning paradigms. nih.gov In day-old chicks, intraperitoneal administration of DHEAS enhanced memory recall in a passive avoidance task. dergipark.org.tr This enhancement was observed when DHEAS was given before or shortly after training, suggesting an effect on both the acquisition and consolidation phases of memory. dergipark.org.tr Interestingly, the memory-enhancing effect was found to be more pronounced in male chicks. dergipark.org.tr
In mice, DHEAS has been shown to prevent the memory impairment caused by the cholinergic antagonist scopolamine, further highlighting its pro-cognitive effects. wikipedia.org These findings from animal models suggest that DHEAS plays a significant role in the physiological processes underlying learning and memory formation. popline.org
| Animal Model | Task | Finding | Reference |
|---|---|---|---|
| Day-old Chicks | Passive Avoidance Task | Enhanced recall at 24 hours when administered before or after training. | dergipark.org.tr |
| Day-old Chicks | Passive Avoidance Task | Memory enhancement was sex-specific, with male chicks showing higher recall. | dergipark.org.tr |
| Mice | Scopolamine-induced Amnesia | Prevented memory impairment in a dose-dependent manner. | wikipedia.org |
Effects on Behavioral Paradigms (e.g., aggression in rodents)
The influence of DHEAS on aggressive behavior has been investigated in rodents, with findings suggesting a complex and context-dependent role. In some studies, DHEA has been shown to increase territorial aggression in non-breeding male song sparrows. nih.gov In seasonal breeders like the Siberian hamster, DHEA is thought to be important for maintaining aggression during the non-breeding season when gonadal testosterone (B1683101) levels are low. nih.govnih.gov
The resident-intruder test is a common paradigm used to assess aggression in rodents. wikipedia.orgnih.gov In this test, an unfamiliar "intruder" is introduced into the home cage of a "resident" animal, and aggressive behaviors are recorded. wikipedia.orgnih.gov Studies in Syrian hamsters have shown that animals housed in short-day conditions, which mimics the non-breeding season, display significantly more aggressive behaviors, such as a greater number of attacks and a longer duration of attacks, compared to long-day housed hamsters. wikipedia.org This increase in aggression is associated with changes in adrenal hormone levels, including DHEA and DHEAS. mdpi.com However, the direct effects of exogenous DHEAS on aggression can be variable and may depend on the species, photoperiod, and social context. wikipedia.org
Endocrine and Reproductive Functions in Animal Models and Cellular Systems
This compound also plays a significant role in endocrine and reproductive functions, often acting as a precursor for the synthesis of active sex steroids in various tissues.
In female rats, administration of DHEA is a widely used method to induce a polycystic ovary syndrome (PCOS)-like phenotype. dergipark.org.tr This treatment leads to the formation of follicular cysts, anovulation, and irregular estrous cycles, mimicking key features of human PCOS. dergipark.org.trwikipedia.org Studies have shown that DHEA administration in female rats leads to increased serum levels of testosterone and luteinizing hormone (LH), and a higher LH/FSH ratio, while estradiol (B170435) levels are decreased. oup.com These hormonal changes are accompanied by alterations in ovarian and uterine morphology, including increased ovarian and uterine weight and the presence of multiple cystic follicles. oup.comwikipedia.org DHEA is preferentially converted to androgens in the adrenal glands, while its conversion to estrogens primarily occurs in the ovaries. plos.orgpopline.org
In male rats, sustained administration of DHEA and DHEAS has been shown to induce physiological changes in reproductive organs. nih.govnih.gov Studies using sustained-release implants have reported significant differences in the weights of reproductive organs in treated animals compared to controls. nih.govnih.gov Histological examination revealed signs of atrophy in the prostatic tissue and focal atrophy in the seminiferous tubules and testes of rats treated with DHEA and DHEAS. nih.govnih.gov In orchiectomized male mice, DHEA treatment was able to restore dihydrotestosterone (B1667394) (DHT) levels in male reproductive organs to approximately physiological levels, indicating that these tissues can metabolize DHEA into potent androgens. nih.gov
In a study on polar bears, fecal DHEAS concentrations were found to be associated with estrus, with significant increases observed around the time of breeding. However, chronically elevated DHEAS levels were associated with reproductive failure in non-parturient females, suggesting that an optimal range of DHEA is necessary for successful reproduction.
| Animal Model | Observation | Finding | Reference |
|---|---|---|---|
| Female Rats | Ovarian Function | Induces a PCOS-like phenotype with follicular cysts and anovulation. | dergipark.org.trwikipedia.org |
| Female Rats | Hormone Levels | Increased serum testosterone and LH; decreased estradiol. | oup.com |
| Female Rats | Uterine Growth | Promotive effects on the growth of the uterus in immature rats. | nih.gov |
| Male Rats | Reproductive Organs | Sustained administration led to prostatic and testicular atrophy. | nih.govnih.gov |
| Orchiectomized Male Mice | Androgen Synthesis | DHEA treatment restored DHT levels in reproductive organs. | nih.gov |
| Female Polar Bears | Reproductive Status | Fecal DHEAS levels were elevated around breeding but chronically high levels were associated with reproductive failure. |
Testicular and Ovarian Steroidogenesis Contributions
Dehydroepiandrosterone (B1670201) sulfate (DHEAS), labeled with tritium (B154650) as this compound for research purposes, is a significant precursor molecule, or prohormone, for the synthesis of sex steroids in both the testes and ovaries. nih.gov While the adrenal glands are the primary source of circulating DHEAS, the gonads also contribute to its production. wikipedia.org DHEA is synthesized from pregnenolone (B344588) through the enzymatic action of cytochrome P450c17. nih.gov
In the context of ovarian function, studies suggest that serum DHEAS levels can influence steroidogenesis. For instance, in studies of women with polycystic ovary syndrome (PCOS), higher baseline concentrations of DHEAS were associated with higher serum testosterone levels, indicating that DHEAS may serve as a precursor for ovarian androgen production. nih.gov This is further supported by the observation that the administration of menotropins for ovulation induction in women with PCOS, who have higher DHEAS levels, leads to different hormonal responses compared to women with hypothalamic amenorrhea. nih.gov
In males, the testes are also involved in the steroidogenic pathway utilizing DHEA. While the adrenal cortex is the main producer of DHEA in men, the testes also play a role. researchgate.net Interestingly, the administration of testosterone or its potent metabolite, dihydrotestosterone (DHT), to aged male rhesus macaques has been shown to increase circulating DHEAS levels, suggesting a feedback mechanism or influence of the hypothalamo-pituitary-testicular axis on adrenal DHEAS production. nih.gov
Peripheral Tissue Production of Sex Steroids
A crucial role of this compound is its function as a circulating reservoir for the production of active sex steroids—androgens and estrogens—in a variety of non-gonadal, or peripheral, tissues. nih.govmdpi.comtandfonline.com This concept is often referred to as "intracrinology," where individual tissues take up DHEAS from the bloodstream and convert it into the specific sex steroids they require for their local functions. nih.gov
The metabolism of DHEAS to active sex steroids occurs in several tissues, including the liver, adipose tissue, and skin. mdpi.com The conversion process begins with the hydrolysis of DHEAS to dehydroepiandrosterone (DHEA). tandfonline.com From DHEA, the synthesis of androgens like testosterone and estrogens such as estrone (B1671321) and estradiol can proceed. tandfonline.com For example, in non-pregnant women, a small percentage of intravenously administered [3H]DHEAS is converted to [3H]estrone. tandfonline.com Similarly, oral administration of DHEA leads to a significant increase in circulating DHEAS and a lesser increase in androgens. tandfonline.com
This localized production of sex steroids allows for tissue-specific hormonal regulation, independent of the levels of sex steroids secreted by the gonads. nih.gov The expression levels of the necessary steroidogenic enzymes vary between different cell types and tissues, enabling each to tailor its production of androgens and/or estrogens to meet its specific physiological needs. nih.gov
Metabolic and Cardiovascular System Research in Animal Models
Peroxisome Proliferation Induction
Research in animal models has identified dehydroepiandrosterone (DHEA) and its sulfated form, DHEAS, as inducers of peroxisome proliferation in the liver. Peroxisomes are cellular organelles involved in various metabolic processes, including the beta-oxidation of very long-chain fatty acids.
Studies using primary cultures of rat hepatocytes have demonstrated that treatment with DHEA and DHEAS leads to a significant increase in the activity of peroxisomal beta-oxidation enzymes. nih.gov This effect was found to be dose-dependent, with DHEAS being a more potent inducer than DHEA. nih.gov Specifically, after a five-day treatment, DHEAS increased peroxisomal beta-oxidation activity by 4.8-fold and carnitine acetyltransferase activity by 17.1-fold. nih.gov Western blot analysis confirmed the induction of key peroxisomal enzymes, including acyl-CoA oxidase and enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase bifunctional enzyme. nih.gov
Furthermore, in vivo studies in rats have shown that dietary administration of DHEA leads to hepatomegaly (enlarged liver) and a significant increase in peroxisome volume density. nih.gov Interestingly, this peroxisome proliferative effect of DHEA was found to be independent of sex hormones, as it was observed to be equally potent in both male and female rats, as well as in castrated rats of both sexes. nih.gov
Table 1: Effect of DHEA and DHEAS on Peroxisomal Enzyme Activity in Rat Hepatocytes
| Treatment | Fold Increase in Peroxisomal Beta-Oxidation | Fold Increase in Carnitine Acetyltransferase |
| DHEA | 2.6 | 11.7 |
| DHEAS | 4.8 | 17.1 |
Data adapted from a study on primary cultures of rat hepatocytes treated for 5 days. nih.gov
Vascular Reactivity and Contractility in Animal Models
In animal models, this compound has been shown to directly influence the function of blood vessels, specifically their reactivity and contractility. ahajournals.org Studies on isolated helical strips of rat tail artery demonstrated that DHEAS produced a significant, dose-dependent relaxation when the arteries were pre-contracted with various substances, including potassium chloride, arginine vasopressin, and norepinephrine. ahajournals.orgnih.gov
This vasodilatory effect suggests that DHEAS can counteract the constricting actions of various stimuli. ahajournals.org Further investigation at the cellular level, using isolated vascular smooth muscle cells, revealed that DHEAS reversibly inhibited the increase in cytosolic free calcium that is typically induced by depolarizing agents like potassium chloride. ahajournals.orgnih.gov Since intracellular calcium concentration is a key determinant of muscle contraction, this finding suggests that the vascular effects of DHEAS are mediated by its ability to modulate intracellular calcium metabolism. ahajournals.orgnih.gov
These findings have led to the hypothesis that DHEAS may physiologically serve to buffer or modulate the responsiveness of blood vessels to a wide array of constrictor hormones and other depolarizing stimuli. ahajournals.orgnih.gov
Table 2: Relaxation of Pre-contracted Rat Tail Artery Strips by DHEAS
| Pre-contraction Agent | % Relaxation with DHEAS |
| KCl (60 mmol/L) | 89.7 ± 18.7% |
| Arginine vasopressin (3 nmol/L) | 27.3 ± 7.1% |
| Norepinephrine (0.1 µmol/L) | 49.2 ± 18.2% |
Data represents the mean ± standard error of the mean. ahajournals.orgnih.gov
Cellular Proliferation Inhibition in Specific Cell Lines
This compound has demonstrated inhibitory effects on the proliferation of certain cell types in vitro, particularly vascular smooth muscle cells and some cancer cell lines.
In a study using a rabbit vascular smooth muscle cell line (SM-3), DHEAS was found to inhibit cellular proliferation. nih.gov This is significant because the proliferation of vascular smooth muscle cells is a key event in the development of atherosclerosis. The same study also showed that DHEAS inhibited the migration of these cells towards a potent chemoattractant, platelet-derived growth factor-BB (PDGF-BB), and hindered their attachment to fibronectin, a component of the extracellular matrix. nih.gov These findings suggest a potential anti-atherogenic role for DHEAS by impeding the processes that lead to the formation of atherosclerotic plaques. nih.gov
Furthermore, research on human cervical cancer cell lines (InBl, SiHa, and HeLa) has shown that DHEA can inhibit their proliferation. nih.gov The half-maximal inhibitory concentration (IC50) was found to be 30 μM for InBl and SiHa cells, and 70 μM for HeLa cells. nih.gov DHEA also suppressed the migration of these cancer cells. nih.gov While this study focused on DHEA, the close metabolic relationship and interconversion between DHEA and DHEAS suggest a potential role for the sulfated form as well.
Interactions with Leptin Production in Adipose Tissue
Research suggests that dehydroepiandrosterone (DHEA), and by extension its sulfated form, can influence the metabolic activity of adipose tissue, including its production of the hormone leptin. Leptin is primarily known for its role in regulating appetite and energy balance.
Studies have indicated that DHEA administration can lead to a decrease in leptin production by adipocytes. nih.gov This effect is considered to be an indirect consequence of other actions of DHEA on fat cells. nih.gov For instance, DHEA has been shown to stimulate the resting metabolic rate and enhance lipid oxidation. nih.gov It also improves glucose disposal by increasing the expression of glucose transporters (GLUT-1 and GLUT-4) on the plasma membrane of fat cells. nih.gov This insulin-like effect of DHEA is associated with a decrease in plasma insulin (B600854) concentrations, which in turn increases the molar ratio of lipolytic (fat-breakdown) hormones to insulin. nih.gov
In addition to its effects on leptin, DHEA-S has been shown to directly modify the fatty acid composition of human adipose tissue in vitro. nih.gov Treatment of subcutaneous and visceral adipose tissue with DHEA-S resulted in a decrease in total saturated fatty acids and the n-6 family of polyunsaturated fatty acids, while monounsaturated fatty acids increased. nih.gov These changes point towards a more favorable metabolic profile. nih.gov
Role in Stress Response in Domestic Animal Models
Dehydroepiandrosterone (DHEA) and its sulfated form, dehydroepiandrosterone sulfate (DHEAS), are increasingly being investigated for their role in the stress response of domestic animals. frontiersin.orgnih.gov Traditionally, stress evaluation in animal husbandry has heavily relied on measuring glucocorticoids like cortisol. frontiersin.orgnih.gov However, since the hypothalamic-pituitary-adrenocortical (HPA) axis is also activated during non-stressful situations, cortisol alone may not be a precise indicator of stress. frontiersin.orgnih.govnih.gov DHEA and DHEAS, which are also produced by the adrenal glands, may act as antagonists to glucocorticoids, and their measurement in conjunction with cortisol could provide a more nuanced understanding of the stress phenotype in farmed animals. frontiersin.orgpatrinum.ch While circulating DHEA levels are lower in domestic animals like pigs, cattle, and sheep compared to primates, studies show that their concentrations are affected by various stressors. frontiersin.org
Research in domestic animals has explored the release of DHEA and DHEAS in response to inflammatory, physical, and social stressors. frontiersin.orgnih.govnih.gov For instance, modifications in blood DHEA concentrations have been noted in animals subjected to physical stressors, which can also trigger the release of cytokines, suggesting a potential indirect effect on DHEA/DHEAS levels. nih.gov The cortisol-to-DHEA ratio, in particular, has been proposed as a potential biomarker for chronic stress, resilience, and allostatic load in various domestic species. nih.govresearchgate.netresearchgate.net
Research Findings in Pigs
Studies in pigs have demonstrated the influence of various stressors on DHEA and DHEAS levels. In fattening pigs, females have been observed to have significantly lower hair DHEA concentrations and consequently higher cortisol/DHEA ratios than barrows, suggesting a sex-differentiated stress response. mdpi.com Housing conditions also play a crucial role; piglets in welfare-enhanced environments (with outdoor access and straw) showed higher salivary DHEA and lower cortisol/DHEA ratios compared to those in more stressful indoor systems. researchgate.net
Disease states also impact these steroid levels. Batches of piglets affected by enteric or neurological syndromes showed significantly lower hair DHEAS levels and higher cortisol/DHEAS ratios compared to healthy batches. nih.gov Similarly, pigs naturally infected with Taenia solium had lower hair DHEA concentrations compared to non-infected controls. nih.gov These findings suggest that chronic disease acts as a significant stressor that alters the balance between cortisol and DHEA(S). nih.govnih.gov
Research Findings in Cattle
In dairy cattle, postpartum inflammatory conditions have been linked to changes in DHEA concentrations. Cows with metritis showed higher blood DHEA levels than healthy cows. nih.gov Notably, cows suffering from both metritis and leukopenia (a decrease in white blood cells) had even higher DHEA concentrations and a lower cortisol/DHEA ratio compared to healthy animals, suggesting DHEA may be part of an anti-inflammatory response to severe or prolonged disease. nih.gov
Environmental stressors also affect these hormones in cattle. Overstocking in dairy cows during the pre-partum period led to a significant increase in plasma DHEA concentrations, which was preceded by a rise in cortisol. frontiersin.org Management practices such as access to pasture have been associated with decreased cortisol/DHEA ratios, indicating lower stress levels. researchgate.net
Research Findings in Sheep
Research on stress in sheep has also pointed to the involvement of the adrenal axis, though direct studies on DHEA(S) are less common than those on cortisol. In a case study involving a predator attack on gestating ewes, a clear stress response was documented. nmsu.edu While this particular study focused on cortisol and progesterone, it highlights the profound physiological impact of acute, severe stressors. nmsu.edu Other studies have investigated the effects of combined stressors like transport and altitude, noting significant changes in various stress-related hormones, which underscores the complex nature of the stress response in sheep. researchgate.net The antagonistic relationship between cortisol and DHEA(S) observed in other species suggests that the cortisol/DHEA(S) ratio could be a valuable tool for assessing long-term stress in sheep as well. researchgate.net
Interactive Data Table: DHEA(S) in Response to Stress in Domestic Animals
| Animal Species | Stressor/Condition | Matrix | Key Findings | Cortisol/DHEA(S) Ratio | Reference |
| Pig | Fattening (Female vs. Barrow) | Hair | Gilts had significantly lower DHEA concentrations than barrows. | Significantly higher in gilts. | mdpi.com |
| Pig | Housing (Welfare-enhanced vs. Indoor) | Saliva | DHEA was higher in pigs in welfare-enhanced conditions. | Lower in pigs in welfare-enhanced conditions. | researchgate.net |
| Pig | Enteric/Neurological Disease | Hair | DHEA(S) levels were lower in affected batches. | Higher in affected batches. | nih.gov |
| Pig | Taenia solium Infection | Hair | DHEA concentrations were lower in infected pigs. | Not specified. | nih.gov |
| Cattle | Postpartum Metritis | Blood | DHEA concentrations were higher in cows with metritis. | Lower in cows with both metritis and leukopenia compared to healthy cows. | nih.gov |
| Cattle | Overstocking (Pre-partum) | Plasma | DHEA concentrations increased significantly. | Not specified. | frontiersin.org |
| Cattle | Lameness | Not specified | The cortisol/DHEA ratio was found to be increased. | Increased. | researchgate.net |
| Sheep | Predator Attack (Gestating Ewes) | Blood | Study focused on cortisol and progesterone, showing a significant cortisol increase post-attack. | Not measured. | nmsu.edu |
Q & A
Basic Research Questions
Q. What methodologies are recommended for quantifying [3H]DHEA-S in biological samples?
- Methodological Answer :
- Competitive ELISA : A validated approach for quantifying DHEA-S in serum, plasma, urine, and saliva. The assay uses specific antibodies to bind DHEA-S competitively with a labeled analog, enabling precise measurement even at low concentrations .
- Radiolabeled Tracer Studies : Intravenous administration of [3H]DHEA-S allows tracking of its metabolic fate. For example, studies using [3H]DHEA-S and [14C]testosterone co-infusion in humans reveal conversion pathways to metabolites like testosterone and dihydrotestosterone .
- Key Considerations : Validate assay specificity using chromatographic separation (e.g., HPLC) to distinguish DHEA-S from structurally similar steroids.
Q. How do age and sex influence baseline [3H]DHEA-S concentrations in clinical research?
- Methodological Answer :
- Cross-Sectional Analysis : Peak DHEA-S levels occur at ages 15–24 in women (mean: 2,470 ng/mL) and 20–24 in men (mean: 3,470 ng/mL), declining linearly thereafter. By age >70, concentrations drop to ~450 ng/mL (women) and ~670 ng/mL (men) .
- Longitudinal Studies : Annual declines of 2–3% in bioavailable DHEA-S are observed in men aged 40–70, accelerated by comorbidities like obesity or chronic illness .
- Normalization : Use age- and sex-stratified reference ranges to avoid confounding in clinical trials.
Q. What are the primary biological roles of DHEA-S in human physiology?
- Methodological Answer :
- Neurosteroid Activity : DHEA-S enhances neuronal excitability and dendritic arborization in vitro, with in vivo studies showing dose-dependent improvements in spatial memory (e.g., reduced latency in rodent maze tests) .
- Cardioprotective Effects : DHEA-S modulates vasodilation, inflammation, and thrombosis via non-classical steroid receptors, suggesting therapeutic potential in cardiovascular disease .
- Hormonal Precursor : DHEA-S is metabolized to active androgens (testosterone, dihydrotestosterone) and estrogens, influencing systemic hormone balance .
Advanced Research Questions
Q. How can researchers resolve contradictions in DHEA-S’s association with cognitive function?
- Methodological Answer :
- Systematic Review Frameworks : Apply PRISMA guidelines to standardize inclusion criteria. For example, a 2015 review identified conflicting results due to heterogeneous cognitive domains (e.g., memory vs. global cognition) and population biases (e.g., exclusion of endocrine disorders) .
- Controlled Trials : Use double-blind, placebo-controlled designs (e.g., 50 mg/day DHEA-S supplementation in adrenal insufficiency patients) to isolate cognitive effects from confounding variables like mood or fatigue .
- Biomarker Integration : Pair DHEA-S measurements with MRI or PET imaging to correlate hormone levels with structural/functional brain changes.
Q. What experimental strategies address discrepancies in [3H]DHEA-S’s neurobiological effects across studies?
- Methodological Answer :
- In Vitro/In Vivo Bridging : In vitro models show DHEA-S increases MAP-2+ neurite length, but in vivo effects (e.g., ethanol tolerance modulation) require co-administration with epipregnanolone to block paradoxical outcomes .
- Dose-Response Curves : Test a wide range of concentrations (e.g., 5–20 mg/kg in rodents) to identify therapeutic vs. toxic thresholds .
- Species-Specific Metabolism : Account for differences in sulfatase activity between humans and rodents, which alter DHEA-S bioavailability .
Q. How do in vitro and in vivo models differ in studying [3H]DHEA-S’s neuronal effects?
- Methodological Answer :
- In Vitro Limitations : Isolated neuron cultures lack systemic feedback (e.g., adrenal-pituitary interactions), overestimating direct neurosteroid effects. Use cerebrospinal fluid (CSF) sampling in vivo to validate tissue-specific uptake .
- In Vivo Complexity : Longitudinal rodent studies reveal circadian fluctuations in DHEA-S, requiring timed sample collection to reduce variability .
- Pharmacokinetic Modeling : Calculate metabolic clearance rates (MCR) using tracer infusions. For DHEA-S, MCR is ~13.6 L/day in women, with intrafollicular conversion to active androgens being a key pathway .
Key Methodological Recommendations
- Assay Validation : Cross-validate ELISA with mass spectrometry for high-sensitivity applications.
- Population Stratification : Control for age, sex, and comorbidities in clinical cohorts.
- Tracer Design : Use dual-labeling (e.g., [3H]/[14C]) to track DHEA-S conversion pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
